4-Fluoro-3-(pyrazin-2-yloxymethyl)-phenylamine
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Overview
Description
4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline is an organic compound with the molecular formula C11H10FN3O and a molecular weight of 219.22 g/mol . This compound is characterized by the presence of a fluorine atom, a pyrazine ring, and an aniline group, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline typically involves the reaction of 4-fluoro-3-nitrobenzyl alcohol with pyrazine-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives .
Scientific Research Applications
4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Lacks the pyrazine ring and has different reactivity and applications.
3-((Pyrazin-2-yloxy)methyl)aniline: Lacks the fluorine atom, affecting its chemical properties and biological activity.
4-Fluoro-3-methylaniline: Contains a methyl group instead of the pyrazine ring, leading to different chemical behavior.
Uniqueness
4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline is unique due to the combination of the fluorine atom, pyrazine ring, and aniline group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
CAS No. |
642085-12-9 |
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Molecular Formula |
C11H10FN3O |
Molecular Weight |
219.21 g/mol |
IUPAC Name |
4-fluoro-3-(pyrazin-2-yloxymethyl)aniline |
InChI |
InChI=1S/C11H10FN3O/c12-10-2-1-9(13)5-8(10)7-16-11-6-14-3-4-15-11/h1-6H,7,13H2 |
InChI Key |
RFSBHBQNAYFUPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)COC2=NC=CN=C2)F |
Origin of Product |
United States |
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